molecular formula C11H10F2N2O3 B1407870 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde CAS No. 1779119-26-4

2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde

Cat. No.: B1407870
CAS No.: 1779119-26-4
M. Wt: 256.21 g/mol
InChI Key: BQDVETZYLIIQKZ-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a nitrobenzaldehyde moiety

Preparation Methods

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as amines and aldehydes, under controlled conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which may involve reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Nitrobenzaldehyde Moiety: The nitrobenzaldehyde group is attached through a condensation reaction, often using reagents like sodium nitrite and hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or nitro group are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium on carbon.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)4-5-14(7-11)9-2-1-3-10(15(17)18)8(9)6-16/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDVETZYLIIQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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